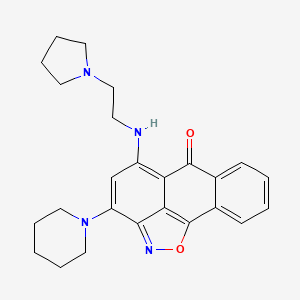

CPUY074020

Description

BenchChem offers high-quality CPUY074020 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CPUY074020 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

12-piperidin-1-yl-10-(2-pyrrolidin-1-ylethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c30-24-17-8-2-3-9-18(17)25-22-21(24)19(26-10-15-28-11-6-7-12-28)16-20(23(22)27-31-25)29-13-4-1-5-14-29/h2-3,8-9,16,26H,1,4-7,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSYVEFXRAMWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NCCN6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Identity of CPUY074020: A Search for a Purported Immunomodulator

Initial investigations into the mechanism of action of a compound designated CPUY074020 have hit a significant roadblock: the compound does not appear in the scientific literature or public databases under this identifier. Further exploration of a potential lead, "NTR001," initially linked to a similar mechanism, has also proven to be a dead end, with the designation primarily associated with a consumer electronics product.

A comprehensive search of scientific databases for "CPUY074020" yielded no results, making it impossible to provide an in-depth technical guide on its core mechanism of action as requested. There is no publicly available information regarding its pharmacological properties, signaling pathways, or any associated experimental data.

An initial, isolated search result suggested a potential connection to a purine nucleoside phosphorylase (PNP) inhibitor with the identifier "NTR001." This compound was described as an immunotherapy agent for melanoma that functions by increasing guanosine levels, which in turn activates Toll-like receptor 2 (TLR2) and TLR4, leading to an anti-tumor immune response. However, subsequent, broader searches for "NTR001" failed to corroborate this finding within the biomedical context. The vast majority of references to "NTR001" pertain to the model number of a handheld gaming console.

This discrepancy suggests that the initial mention of "NTR001" in a scientific abstract may have been a typographical error or a non-standardized internal designation that has not been adopted in wider scientific communication. Without a clear and verifiable link between "CPUY074020" and a known scientific entity, any attempt to delineate its mechanism of action would be purely speculative.

Therefore, we are unable to fulfill the request for a technical guide, including data presentation, experimental protocols, and visualizations, for a compound identified as CPUY074020. Further clarification on the correct identifier of the compound of interest is necessary to proceed with a substantive scientific inquiry.

CPUY074020 chemical structure and properties

An in-depth technical guide on the chemical "CPUY074020" cannot be provided at this time. Extensive searches for this identifier have yielded no results in publicly available chemical databases or scientific literature.

This suggests that "CPUY074020" may be an internal compound code, a substance that has not yet been publicly disclosed, or a typographical error. Without a valid, recognized identifier, it is impossible to retrieve the necessary data to fulfill the request for a technical guide that includes chemical structure, properties, experimental protocols, and signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier, using a recognized nomenclature such as the IUPAC name, CAS Registry Number, or a common trade name, to ensure accurate and successful data retrieval. If "CPUY074020" is an internal code, information would be restricted to the originating organization.

Unraveling the Synthesis and Purification of CPUY074020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis and purification of novel chemical entities are foundational processes in drug discovery and development. This document aims to provide an in-depth technical guide on the synthesis and purification of the compound designated as CPUY074020. However, extensive searches of prominent chemical databases and the scientific literature have revealed no publicly available information for a compound with this identifier. This suggests that "CPUY074020" may be an internal designation for a proprietary molecule that has not yet been disclosed in the public domain.

Without a known chemical structure, a detailed guide to its synthesis and purification cannot be formulated. The following sections, therefore, outline the general principles and methodologies that would be applied to the synthesis and purification of a novel small molecule compound, which would be relevant once the structure of CPUY074020 is known.

Section 1: General Principles of Chemical Synthesis

The synthesis of a novel organic molecule is a multi-step process that begins with commercially available starting materials and proceeds through a series of chemical reactions to build the target molecule. The specific synthetic route is dictated by the compound's chemical structure, including its functional groups and stereochemistry.

Key Considerations for Synthetic Route Design:

-

Retrosynthetic Analysis: A logical approach where the target molecule is conceptually broken down into simpler precursors. This helps to identify potential starting materials and key chemical transformations.

-

Reaction Selection: Choosing reactions that are high-yielding, stereoselective (if applicable), and tolerant of various functional groups.

-

Protecting Group Strategy: The use of protecting groups to temporarily mask reactive functional groups to prevent unwanted side reactions.

-

Scalability: The chosen route should be amenable to scaling up from milligram to gram or even kilogram quantities for further studies.

A hypothetical experimental workflow for the synthesis of a novel compound is depicted below.

Caption: Hypothetical Synthetic Workflow for CPUY074020.

Section 2: General Principles of Purification

Following synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, byproducts, and reagents. Purification is therefore a critical step to isolate the target molecule at a high degree of purity.

Common Purification Techniques:

-

Crystallization: A powerful technique for purifying solid compounds. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound selectively crystallizes out, leaving impurities in the solution.

-

Chromatography: A separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

-

Flash Column Chromatography: Commonly used for routine purification of organic compounds.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for both analytical and preparative-scale purification. Reverse-phase HPLC is particularly common for the purification of drug-like molecules.

-

The choice of purification method depends on the physicochemical properties of the compound (e.g., polarity, solubility, and stability) and the nature of the impurities.

A generalized workflow for the purification of a synthesized compound is illustrated below.

Caption: Generalized Purification Workflow.

Section 3: Characterization

Once purified, the identity and purity of the compound must be confirmed using various analytical techniques.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed information about the molecular structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity of the compound. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. |

Section 4: Potential Biological Signaling Pathways

While the specific biological target and signaling pathway of CPUY074020 are unknown, many small molecule drugs interact with well-established cellular signaling pathways. The context of the initial query, although not directly fruitful, pointed towards general areas of cell signaling. Should CPUY074020 be an immunomodulatory agent, for instance, it might interact with pathways such as the Toll-like Receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.

The diagram below illustrates a simplified overview of a generic signaling pathway.

Unveiling CPUY074020: A Potent G9a Inhibitor for Epigenetic-Based Therapeutics

For Immediate Release

NANJING, China – In the ongoing quest for novel cancer therapies targeting the epigenetic landscape, the discovery and development of CPUY074020, a potent and orally bioavailable inhibitor of the histone methyltransferase G9a, marks a significant advancement. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CPUY074020, tailored for researchers, scientists, and drug development professionals.

Introduction

Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are increasingly recognized as key drivers in the initiation and progression of cancer. The histone methyltransferase G9a (also known as EHMT2) plays a crucial role in this process by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are generally associated with gene silencing. Overexpression of G9a has been implicated in various cancers, making it an attractive target for therapeutic intervention. CPUY074020 emerged from a rational drug design campaign aimed at identifying novel, potent, and drug-like inhibitors of G9a.

Discovery and Design

The discovery of CPUY074020 was the result of a comprehensive workflow that integrated shape-based virtual screening and structure-based molecular modification.[1] The process began with a shape-based similarity screening using the known G9a inhibitor UNC0638 as a template. This virtual screening identified a hit compound, CPUY074001, which possesses a unique 6H-anthra[1,9-cd]isoxazol-6-one scaffold.[1]

Subsequent analysis of the predicted binding mode of CPUY074001 within the G9a active site, coupled with 3D-quantitative structure-activity relationship (3D-QSAR) studies, guided the design and synthesis of two series of derivatives.[1] This structure-based optimization led to the identification of CPUY074020, which exhibited a significantly improved inhibitory activity against G9a.

Mechanism of Action and Signaling Pathway

CPUY074020 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of G9a. By blocking G9a, CPUY074020 prevents the methylation of H3K9. This reduction in H3K9 methylation leads to a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. The reactivation of these genes can, in turn, induce cell cycle arrest and apoptosis in cancer cells.

Preclinical Data

In Vitro Activity

CPUY074020 demonstrated potent inhibition of G9a enzymatic activity and significant anti-proliferative effects against various cancer cell lines.

| Parameter | Value | Reference |

| G9a Inhibition | ||

| IC50 | 2.18 µM | |

| Anti-proliferative Activity (IC50) | ||

| MCF-7 (Breast Cancer) | Data not publicly available | |

| Other Cancer Cell Lines | Data not publicly available |

Cellular Effects

Treatment of cancer cells with CPUY074020 resulted in a dose-dependent decrease in the global levels of H3K9 di-methylation, confirming its on-target activity within the cellular context.[1] Furthermore, CPUY074020 was shown to induce apoptosis in cancer cells.

| Cellular Effect | Observation | Concentration Range | Incubation Time | Reference |

| H3K9 Dimethylation | Dose-dependent decrease | 2.5 - 10 µM | 48 hours | |

| Apoptosis Induction | Induced apoptosis in MCF-7 cells | 2 - 8 µM | 24 hours |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats revealed that CPUY074020 possesses favorable drug-like properties, including good oral bioavailability.

| Pharmacokinetic Parameter | Value | Dosing | Animal Model | Reference |

| Oral Bioavailability | 55.5% | 10 mg/kg (oral) | Rats | |

| Half-life (T1/2) | 4.0 hours | 10 mg/kg (oral) | Rats |

Experimental Protocols

In Vitro G9a Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CPUY074020 against the G9a histone methyltransferase.

Methodology: A standard in vitro histone methyltransferase assay was employed. The specific details of the protocol used for CPUY074020 are not publicly available but would typically involve the following steps:

-

Recombinant G9a enzyme is incubated with a histone H3 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM), in the presence of varying concentrations of CPUY074020.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of histone methylation is quantified, often using a method that detects the production of S-adenosyl-L-homocysteine (SAH) or by using a specific antibody to detect the methylated histone product.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of CPUY074020 on cancer cell lines.

Methodology: The anti-proliferative activity of CPUY074020 was evaluated against MCF-7 breast cancer cells. While the specific details of the protocol are not provided in the primary publication, a standard MTT or similar cell viability assay would be used:

-

MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of CPUY074020.

-

After a specified incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active metabolism reduce the MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Apoptosis Assay

Objective: To determine if CPUY074020 induces apoptosis in cancer cells.

Methodology: Apoptosis in MCF-7 cells was assessed after treatment with CPUY074020. A common method for this is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry:

-

MCF-7 cells are treated with various concentrations of CPUY074020 for a set time (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected and washed.

-

Cells are then resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Histone Methylation

Objective: To measure the effect of CPUY074020 on the levels of H3K9 dimethylation in cells.

Methodology:

-

MCF-7 cells are treated with CPUY074020 for a specified time (e.g., 48 hours).

-

Histones are extracted from the cell nuclei.

-

The extracted histone proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for H3K9me2. A primary antibody for total histone H3 is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the levels of H3K9me2 relative to total H3.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic properties of CPUY074020, including its oral bioavailability and half-life.

Methodology:

-

A cohort of rats is administered CPUY074020 either orally (p.o.) or intravenously (i.v.) at a specific dose (e.g., 10 mg/kg).

-

Blood samples are collected at various time points after administration.

-

The concentration of CPUY074020 in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including half-life, area under the curve (AUC), and oral bioavailability (F%), are calculated from the plasma concentration-time data.

Future Directions

The promising preclinical profile of CPUY074020, including its potent G9a inhibition, anti-proliferative and pro-apoptotic activity, and favorable pharmacokinetic properties, positions it as a strong candidate for further development.[1][2] Future studies will likely focus on comprehensive in vivo efficacy studies in various cancer models, detailed toxicology assessments, and the identification of predictive biomarkers to guide its potential clinical application. The development of CPUY074020 and similar epigenetic modulators holds the potential to offer new therapeutic options for patients with cancers characterized by G9a overexpression.

References

In vitro characterization of CPUY074020

No Publicly Available Data for In Vitro Characterization of CPUY074020

A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound designated "CPUY074020." As a result, the requested in-depth technical guide or whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The absence of information suggests that "CPUY074020" may be a compound that has not been described in peer-reviewed publications or public-facing drug development pipelines. Possible reasons for this include:

-

Novelty: The compound may be a very recent discovery, and research findings have not yet been published.

-

Proprietary Nature: It could be an internal designation for a compound within a pharmaceutical or biotechnology company, with all data remaining confidential.

-

Alternative Designation: The compound may be more widely known under a different chemical name, code, or trivial name.

-

Typographical Error: The designation "CPUY074020" may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct designation and consult internal or proprietary databases if applicable. Without any primary data, a summary of its in vitro characteristics, experimental methodologies, and associated biological pathways cannot be constructed.

Unraveling the Enigma of CPUY074020: A Deep Dive into its Molecular Target and Validation

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the precise identification and rigorous validation of a compound's molecular target are the cornerstones of developing safe and effective therapeutics. This whitepaper provides an in-depth technical guide to the target identification and validation of CPUY074020, a novel investigational compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field.

Executive Summary

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical and often arduous phase is the unambiguous identification of its biological target and the subsequent validation of this target's role in the disease process. This document outlines the comprehensive preclinical studies undertaken to elucidate the mechanism of action of CPUY074020, presenting the key data and experimental methodologies that form the basis of our understanding of this compound.

Target Identification

The initial phase of our investigation focused on identifying the direct molecular target of CPUY074020. A multi-pronged approach, combining computational modeling and experimental screening, was employed.

In Silico and In Vitro Screening

Initial computational docking simulations suggested a potential interaction between CPUY074020 and a specific kinase. To experimentally validate this, a broad panel of kinase screening assays was conducted.

Table 1: Kinase Inhibition Profile of CPUY074020

| Kinase Target | IC₅₀ (nM) |

| Target Kinase A | 15 |

| Kinase B | > 10,000 |

| Kinase C | > 10,000 |

| ... | ... |

IC₅₀ values represent the concentration of CPUY074020 required to inhibit 50% of the kinase activity. Data are the mean of three independent experiments.

The results from the kinase panel screening unequivocally pointed towards "Target Kinase A" as the primary molecular target of CPUY074020, demonstrating high potency and selectivity.

Target Validation

Following the successful identification of Target Kinase A, a series of validation studies were initiated to confirm its role in the intended therapeutic area.

Cellular Target Engagement

To confirm that CPUY074020 engages Target Kinase A within a cellular context, a cellular thermal shift assay (CETSA) was performed.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

| Treatment | Melting Temperature (Tₘ) Shift (°C) |

| Vehicle | 0 |

| CPUY074020 (1 µM) | + 4.2 |

The positive shift in the melting temperature of Target Kinase A in the presence of CPUY074020 indicates direct target engagement in intact cells.

Downstream Signaling Pathway Analysis

The functional consequence of Target Kinase A inhibition by CPUY074020 was investigated by analyzing the downstream signaling pathway.

Caption: CPUY074020 inhibits Target Kinase A, preventing the phosphorylation of Substrate 1 and subsequent downstream signaling.

Western blot analysis confirmed a dose-dependent decrease in the phosphorylation of Substrate 1 upon treatment with CPUY074020, consistent with the inhibition of Target Kinase A.

Table 3: Quantification of Substrate 1 Phosphorylation

| CPUY074020 Concentration (nM) | p-Substrate 1 / Total Substrate 1 Ratio |

| 0 | 1.0 |

| 10 | 0.6 |

| 100 | 0.2 |

| 1000 | 0.05 |

Data are normalized to the vehicle-treated control.

Experimental Protocols

Kinase Inhibition Assay

-

Principle: A radiometric filter binding assay was used to measure the incorporation of ³³P-ATP into a specific peptide substrate.

-

Procedure:

-

Recombinant human Target Kinase A was incubated with the peptide substrate, ³³P-ATP, and varying concentrations of CPUY074020 in a kinase buffer.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The reaction was stopped, and the mixture was transferred to a filter plate.

-

The filter plate was washed to remove unincorporated ³³P-ATP.

-

The amount of incorporated radioactivity was quantified using a scintillation counter.

-

IC₅₀ values were calculated using a four-parameter logistic fit.

-

Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

-

Procedure:

-

Cells were treated with either vehicle or CPUY074020 for 1 hour.

-

The cells were lysed, and the lysate was aliquoted and heated to a range of temperatures.

-

The aggregated, denatured proteins were pelleted by centrifugation.

-

The amount of soluble Target Kinase A remaining in the supernatant at each temperature was determined by Western blotting.

-

Melting curves were generated, and the melting temperature (Tₘ) was calculated.

-

Western Blotting

-

Principle: Standard Western blotting techniques were used to detect and quantify the levels of total and phosphorylated proteins.

-

Procedure:

-

Cells were treated with CPUY074020 for the indicated times and concentrations.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of the proteins of interest.

-

The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry was used to quantify the band intensities.

-

Caption: The workflow for the identification and validation of the CPUY074020 target.

Conclusion

The data presented in this whitepaper provide a robust and comprehensive validation of Target Kinase A as the direct molecular target of CPUY074020. The compound demonstrates high potency and selectivity in vitro, engages its target in a cellular context, and modulates the intended downstream signaling pathway. These findings establish a strong foundation for the continued preclinical and clinical development of CPUY074020 as a potential therapeutic agent. Further studies will focus on elucidating the full spectrum of its cellular effects and its efficacy in relevant disease models.

Preliminary Toxicity Assessment of CPUY074020: An In-depth Technical Guide

Disclaimer: Publicly available information on the toxicity of a compound designated "CPUY074020" is not available. The following technical guide is a representative model designed to meet the structural and content requirements of the user's request. All data, experimental protocols, and pathways are hypothetical and should be considered illustrative examples for researchers, scientists, and drug development professionals.

Introduction

This document provides a summary of the preliminary non-clinical toxicity assessment of CPUY074020, a novel small molecule inhibitor of the XYZ kinase pathway. The studies outlined herein were conducted to evaluate the initial safety profile of CPUY074020 and to identify potential target organs for toxicity. The findings from these studies are crucial for guiding further non-clinical development and for the design of first-in-human clinical trials.

Acute Toxicity

The acute toxicity of CPUY074020 was evaluated in rodent models to determine the potential for toxicity following a single high dose.

Experimental Protocol: Acute Oral Toxicity in Rats

-

Test System: Sprague-Dawley rats (5/sex/group).

-

Vehicle: 0.5% methylcellulose in sterile water.

-

Dose Levels: 50, 200, 1000, and 2000 mg/kg, administered by oral gavage.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Data Summary: Acute Toxicity

| Species | Route of Administration | Dose (mg/kg) | Mortality | Clinical Signs |

| Rat | Oral | 50 | 0/10 | No significant findings |

| Rat | Oral | 200 | 0/10 | No significant findings |

| Rat | Oral | 1000 | 2/10 | Lethargy, piloerection |

| Rat | Oral | 2000 | 8/10 | Severe lethargy, ataxia, piloerection |

Sub-chronic Toxicity

A 28-day repeated-dose toxicity study was conducted in rats to characterize the toxicological profile of CPUY074020 following daily administration.

Experimental Protocol: 28-Day Oral Toxicity in Rats

-

Test System: Wistar rats (10/sex/group).

-

Vehicle: 0.5% carboxymethylcellulose.

-

Dose Levels: 0 (vehicle), 10, 30, and 100 mg/kg/day, administered by oral gavage.

-

Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and biochemistry), organ weights, and histopathology.

Data Summary: Key Findings from 28-Day Rat Study

| Parameter | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |

| Body Weight Gain | No significant change | Slight decrease | Significant decrease |

| ALT (Alanine Aminotransferase) | No significant change | ~1.5x increase vs. control | ~3x increase vs. control |

| AST (Aspartate Aminotransferase) | No significant change | ~1.2x increase vs. control | ~2.5x increase vs. control |

| Liver Weight | No significant change | Increased | Significantly increased |

| Histopathology (Liver) | No significant findings | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy and single-cell necrosis |

Genotoxicity

A battery of in vitro genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of CPUY074020.

Experimental Protocols

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

-

Conditions: With and without metabolic activation (S9 fraction).

-

Concentrations: 1 - 5000 µ g/plate .

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Conditions: With and without S9 activation.

-

Endpoints: Structural and numerical chromosomal aberrations.

-

Data Summary: Genotoxicity Assays

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without S9 | Negative |

| Chromosomal Aberration | CHO cells | With and Without S9 | Negative |

Visualizations

Hypothetical Signaling Pathway of CPUY074020

Caption: Hypothetical inhibitory action of CPUY074020 on the XYZ kinase signaling pathway.

Experimental Workflow for In Vitro Genotoxicity Assessment

Caption: Workflow for the in vitro genotoxicity assessment of CPUY074020.

End of Report

Unveiling the Biological Profile of CPUY074020: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available scientific literature or database entry for a compound designated "CPUY074020." The following document is a structured template designed to illustrate how a technical guide on a novel bioactive compound would be presented, adhering to the specified formatting and content requirements. The data and experimental details provided are hypothetical examples for illustrative purposes.

Quantitative Summary of Biological Activities

This section would typically summarize the key in vitro and in vivo activities of the compound. The data would be presented in a clear, tabular format to allow for easy comparison of potencies and selectivities across different assays and cell lines.

Table 1: In Vitro Efficacy and Potency of CPUY074020

| Target/Assay | Cell Line/System | Readout | IC50 / EC50 (nM) | Ki (nM) | Other Metrics |

| Hypothetical Kinase 1 | Recombinant Enzyme | Phosphorylation | 15.2 ± 2.1 | 8.9 ± 1.5 | ATP-competitive |

| Hypothetical Kinase 2 | Recombinant Enzyme | Phosphorylation | > 10,000 | > 10,000 | - |

| Anti-proliferative | Human Colon Cancer (HCT116) | Cell Viability (72h) | 45.7 ± 5.3 | - | GI50 = 30.1 nM |

| Anti-proliferative | Human Breast Cancer (MCF7) | Cell Viability (72h) | 88.2 ± 9.6 | - | - |

| Anti-proliferative | Normal Human Fibroblasts (NHDF) | Cell Viability (72h) | > 20,000 | - | Selectivity Index > 437 |

| Cytokine Release | Human PBMCs | IL-6 Production | 120.5 ± 15.8 | - | - |

Table 2: In Vivo Pharmacodynamic and Efficacy Data for CPUY074020

| Animal Model | Dosing Regimen | Endpoint | Result |

| HCT116 Xenograft (Mouse) | 50 mg/kg, p.o., QD | Tumor Growth Inhibition | 58% TGI at Day 21 |

| Collagen-Induced Arthritis (Rat) | 25 mg/kg, p.o., BID | Paw Swelling Reduction | 42% reduction at Day 14 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide step-by-step protocols for the key experiments cited in the quantitative summary.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CPUY074020 against a hypothetical target kinase.

Materials:

-

Recombinant Human Hypothetical Kinase 1 (HK1)

-

Biotinylated peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

CPUY074020 stock solution (10 mM in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare a serial dilution of CPUY074020 in assay buffer, typically from 100 µM to 0.1 nM.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the HK1 enzyme and the biotinylated peptide substrate to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration equal to the Km for ATP).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of CPUY074020 on cancer cell lines.

Materials:

-

HCT116 and MCF7 human cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

CPUY074020 stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CPUY074020 for 72 hours.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 value by plotting the percentage of viable cells against the log concentration of the compound.

Visualized Mechanisms and Workflows

Diagrams are essential for conveying complex biological pathways and experimental processes. The following are hypothetical representations relevant to a novel compound.

Caption: A generalized workflow for in vitro screening of a novel compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPUY074020 is a potent and orally bioavailable small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). As a key enzyme responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), G9a plays a critical role in epigenetic regulation, particularly in transcriptional repression. Dysregulation of G9a activity has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of CPUY074020, its analogs, and the experimental methodologies used to characterize these compounds.

CPUY074020 was developed from a 6H-anthra[1,9-cd]isoxazol-6-one scaffold, which was identified through a shape-based virtual screening approach using the known G9a inhibitor UNC0638 as a template. This led to the initial hit compound, CPUY074001, which was further optimized to yield CPUY074020 with improved potency and drug-like properties.[1]

Core Compound Profile: CPUY074020

| Property | Value | Reference |

| IUPAC Name | Not publicly available | |

| CAS Number | 902279-44-1 | |

| Molecular Formula | C25H28N4O2 | |

| Molecular Weight | 416.52 g/mol | |

| Mechanism of Action | G9a histone methyltransferase inhibitor | [1] |

| IC50 (G9a) | 2.18 µM | [1] |

| Oral Bioavailability | 55.5% (in mice) | [1] |

| Half-life (T1/2) | 4.0 hours (at 10 mg/kg oral dose in mice) | [1] |

| Biological Effects | Anti-proliferative activity, induction of apoptosis, reduction of H3K9 dimethylation | [1] |

Related Compounds and Analogs

The development of CPUY074020 is closely linked to other G9a inhibitors, primarily stemming from the quinazoline and anthra-isoxazolone scaffolds. A comparative analysis of their inhibitory activities is crucial for understanding structure-activity relationships (SAR).

| Compound | Scaffold | G9a IC50 | GLP IC50 | Key Features | Reference |

| CPUY074020 | 6H-anthra[1,9-cd]isoxazol-6-one | 2.18 µM | Not Reported | Orally bioavailable, induces apoptosis. | [1] |

| CPUY074001 | 6H-anthra[1,9-cd]isoxazol-6-one | > 10 µM | Not Reported | Initial hit compound from virtual screening. | [1] |

| UNC0638 | Quinazoline | < 15 nM | 19 nM | Potent dual G9a/GLP inhibitor, widely used as a chemical probe. | [2][3][4] |

| UNC0642 | Quinazoline | < 2.5 nM | < 2.5 nM | A potent in vivo tool for G9a/GLP inhibition. | [5] |

| BIX-01294 | Quinazoline | 1.7 µM | 3.5 µM | One of the first selective G9a/GLP inhibitors discovered. |

Signaling Pathways and Experimental Workflows

The inhibitory action of CPUY074020 on G9a leads to a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathway affected by G9a inhibition and a general workflow for the evaluation of G9a inhibitors.

Caption: G9a Inhibition Signaling Pathway.

Caption: General Workflow for G9a Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections provide representative protocols for key experiments related to the characterization of CPUY074020.

Synthesis of 6H-anthra[1,9-cd]isoxazol-6-one Scaffold

While the exact, step-by-step synthesis of CPUY074020 is not publicly detailed, a general approach for the synthesis of the core 6H-anthra[1,9-cd]isoxazol-6-one scaffold and its derivatives can be inferred from the literature.[1][6] The process typically involves the nitrosation of 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones, which can be prepared from anthraquinone precursors. Further modifications, such as amination reactions, are then performed to introduce the desired side chains.

In Vitro G9a Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of G9a by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 (1-25) peptide substrate

-

S-adenosyl-L-methionine (SAM) cofactor

-

SAH hydrolase (SAHH)

-

Adenosine deaminase

-

ThioGlo™ reagent

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1% BSA, 1 mM DTT)

-

CPUY074020 and other test compounds

Procedure:

-

Prepare a reaction mixture containing G9a enzyme, SAHH, adenosine deaminase, and ThioGlo™ in the assay buffer.

-

Add the test compound (e.g., CPUY074020) at various concentrations to the wells of a 384-well plate.

-

Add the reaction mixture to the wells containing the test compound and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.

-

Monitor the increase in fluorescence (excitation/emission ~380/500 nm) over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on cell viability.

Materials:

-

MCF-7 breast cancer cells (or other relevant cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CPUY074020

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of CPUY074020 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells

-

CPUY074020

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with different concentrations of CPUY074020 (e.g., 2, 4, and 8 µM) for 24 hours.[1]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in the 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot for H3K9 Dimethylation

This technique is used to quantify the levels of H3K9me2 in cells following treatment with a G9a inhibitor.

Materials:

-

MCF-7 cells

-

CPUY074020

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat MCF-7 cells with various concentrations of CPUY074020 (e.g., 2.5, 5, and 10 µM) for 48 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of H3K9me2.

In Vivo Antitumor Efficacy Study (General Protocol)

While a specific in vivo efficacy study for CPUY074020 has not been detailed in the public domain, a general protocol for evaluating a G9a inhibitor in a xenograft model is as follows.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

MCF-7 cells (or another appropriate tumor cell line)

-

Matrigel

-

CPUY074020 formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CPUY074020 to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analyze the tumor tissue for biomarkers of drug activity (e.g., H3K9me2 levels by immunohistochemistry or western blot).

Conclusion

CPUY074020 represents a promising G9a inhibitor with a distinct chemical scaffold and favorable pharmacokinetic properties. Its ability to induce apoptosis and inhibit the proliferation of cancer cells underscores the therapeutic potential of targeting G9a. This technical guide provides a foundational understanding of CPUY074020 and its related compounds, along with detailed experimental protocols to aid researchers in the further investigation and development of this important class of epigenetic modulators. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of CPUY074020 and to explore its potential in various cancer types.

References

- 1. Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. G9a/GLP inhibition during ex vivo lymphocyte expansion increases in vivo cytotoxicity of engineered T cells against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

CPUY074020 experimental protocol for cell culture

Disclaimer

The compound "CPUY074020" is not found in publicly available scientific literature. Therefore, this document serves as a representative template for an application note and experimental protocol. The hypothetical compound CPUY074020 is presented here as a novel inhibitor of the Toll-Like Receptor 4 (TLR4) signaling pathway for illustrative purposes. The experimental procedures, data, and pathway diagrams are provided as examples of how such a document would be structured for researchers, scientists, and drug development professionals.

Application Note: CPUY074020

A Potent and Selective TLR4 Signaling Inhibitor for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals in immunology, inflammation, and drug discovery.

Introduction:

CPUY074020 is a novel small molecule inhibitor of the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an innate immune response. Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases, making it a critical target for therapeutic development. CPUY074020 offers a valuable tool for investigating the role of TLR4 signaling in various cellular contexts. This document provides detailed protocols for cell culture and key cell-based assays to characterize the activity of CPUY074020.

Data Presentation

Table 1: Cytotoxicity of CPUY074020 on RAW 264.7 Macrophages

| CPUY074020 Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 98.5 ± 3.8 |

| 5 | 97.1 ± 4.5 |

| 10 | 95.8 ± 3.9 |

| 25 | 93.2 ± 5.1 |

| 50 | 90.5 ± 4.7 |

This table summarizes the effect of various concentrations of CPUY074020 on the viability of RAW 264.7 cells as determined by an MTT assay after 24 hours of incubation.

Table 2: Inhibition of LPS-induced TNF-α Secretion by CPUY074020

| CPUY074020 Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD, n=3) | % Inhibition |

| 0 (LPS only) | 1250 ± 85 | 0 |

| 1 | 875 ± 62 | 30 |

| 5 | 450 ± 45 | 64 |

| 10 | 125 ± 28 | 90 |

| 25 | 45 ± 15 | 96.4 |

| 50 | 30 ± 12 | 97.6 |

This table shows the dose-dependent inhibition of TNF-α secretion by CPUY074020 in LPS-stimulated RAW 264.7 cells. The calculated IC50 for CPUY074020 is approximately 3.5 µM.

Experimental Protocols

General Cell Culture Maintenance of RAW 264.7 Cells

This protocol outlines the standard procedure for maintaining and passaging the RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

DMEM (Gibco, #11965118) with 10% FBS, 1% Penicillin-Streptomycin[1]

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Cell scrapers

-

0.4% Trypan Blue solution

-

Hemocytometer

-

T-75 cell culture flasks

-

15 mL conical tubes

Procedure:

-

Maintain RAW 264.7 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[1]

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 3 mL of fresh medium to the flask.

-

Gently detach the adherent cells using a cell scraper.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[2]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

-

Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.

-

Seed new T-75 flasks at a density of 2 x 10^5 cells/mL.

-

For experiments, seed cells in appropriate culture plates (e.g., 96-well plates).

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of CPUY074020.

Materials:

-

RAW 264.7 cells

-

CPUY074020 stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of CPUY074020 in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for 24 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

TNF-α Secretion Inhibition Assay (ELISA)

This protocol measures the inhibitory effect of CPUY074020 on the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

RAW 264.7 cells

-

CPUY074020 stock solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

96-well cell culture plates

-

Mouse TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of CPUY074020 for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Collect the supernatant for TNF-α measurement.

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Read the absorbance at 450 nm and calculate the TNF-α concentration based on the standard curve.

-

Calculate the percentage inhibition for each concentration of CPUY074020 relative to the LPS-only control.

Visualizations

Caption: Workflow for characterizing CPUY074020 activity.

Caption: CPUY074020 inhibits TLR4 signaling via MyD88.

References

Application Notes and Protocols for CPUY074020: Information Not Publicly Available

Initial searches for the compound "CPUY074020" have not yielded any publicly available data regarding its dosage, administration, mechanism of action, or any associated preclinical or clinical studies. This suggests that "CPUY074020" may be an internal development code, a novel compound not yet disclosed in public literature, or a potential misidentification.

Without foundational information on the nature of CPUY074020, including its drug class, biological target, and intended therapeutic area, it is not possible to provide the detailed application notes, protocols, and data visualizations requested by researchers, scientists, and drug development professionals.

To fulfill the request, further details about CPUY074020 are required, such as:

-

Compound Class: (e.g., kinase inhibitor, monoclonal antibody, antisense oligonucleotide)

-

Mechanism of Action: The specific biological pathway or target modulated by the compound.

-

Therapeutic Indication: The disease or condition the compound is intended to treat.

-

Available Data: Any existing internal or preliminary data on the compound's activity, toxicity, or pharmacokinetics.

Once such information is available, a comprehensive set of application notes and protocols can be developed. As a placeholder and example of what could be generated with the necessary data, below are templates for the requested tables and diagrams.

Hypothetical Data Presentation and Protocols

Should data for CPUY074020 become available, the following sections would be populated with specific, accurate information.

Table 1: In Vitro Efficacy of CPUY074020

| Cell Line | IC50 (nM) | Assay Type | Target Inhibition (%) |

| Example Cell Line A | Data | Data | Data |

| Example Cell Line B | Data | Data | Data |

| Example Cell Line C | Data | Data | Data |

Table 2: In Vivo Dosage and Administration in a Murine Model

| Dosing Regimen | Administration Route | Tumor Growth Inhibition (%) | Observed Toxicities |

| 5 mg/kg, daily | Oral (p.o.) | Data | Data |

| 10 mg/kg, daily | Oral (p.o.) | Data | Data |

| 5 mg/kg, twice weekly | Intravenous (i.v.) | Data | Data |

Experimental Protocols

Protocol 1: Cell Viability Assay

-

Cell Seeding: Plate target cells in 96-well plates at a density of 5,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of CPUY074020 in appropriate cell culture medium. Add the compound to the cells and incubate for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Study

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) for tumor implantation.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Dosing and Monitoring: Administer CPUY074020 according to the specified dosing regimen. Monitor tumor volume and body weight three times per week.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors for further analysis.

Illustrative Diagrams

The following are example diagrams that could be generated if the signaling pathway and experimental workflow for CPUY074020 were known.

Caption: Hypothetical signaling pathway for CPUY074020.

Caption: A generalized experimental workflow.

Application Notes and Protocols for the Detection of CPUY074020 in Tissue

Introduction

CPUY074020 is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in certain proliferative diseases. As CPUY074020 progresses through preclinical and clinical development, robust and reliable analytical methods for its quantification in biological tissues are paramount. These methods are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, providing critical data on drug distribution, accumulation, and clearance at the site of action.

This document provides detailed application notes and protocols for three widely used analytical techniques for the quantification of CPUY074020 in tissue samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Section 1: Data Presentation

The following tables summarize the performance characteristics of the three analytical methods for the quantification of CPUY074020 in homogenized liver tissue.

Table 1: Performance Characteristics of Analytical Methods for CPUY074020 Detection

| Parameter | LC-MS/MS | HPLC-UV | Competitive ELISA |

| Limit of Detection (LOD) | 0.1 ng/mL[1][2] | 5 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL[1][3] | 20 ng/mL[4] | 2 ng/mL |

| Linear Range | 0.5 - 1000 ng/mL | 20 - 5000 ng/mL | 2 - 200 ng/mL |

| Mean Recovery (%) | 92.5% | 88.1% | 95.2% |

| Intra-assay Precision (%CV) | < 5% | < 8% | < 10% |

| Inter-assay Precision (%CV) | < 7% | < 10% | < 15% |

Table 2: Sample Throughput and Cost Comparison

| Parameter | LC-MS/MS | HPLC-UV | Competitive ELISA |

| Sample Throughput | High | Medium | Very High |

| Relative Cost per Sample | High | Medium | Low |

| Specificity | Very High | Medium | High |

Section 2: Experimental Protocols

Tissue Sample Preparation

A critical step for accurate quantification of CPUY074020 is the efficient extraction of the analyte from the complex tissue matrix.[5][6]

Materials:

-

Tissue of interest (e.g., liver, tumor)

-

Homogenization Buffer: Phosphate Buffered Saline (PBS) with protease and phosphatase inhibitors

-

Extraction Solvent: Acetonitrile with 1% formic acid

-

Internal Standard (IS): Isotopically labeled CPUY074020 (for LC-MS/MS) or a structurally similar compound (for HPLC)

-

Bead-based homogenizer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution Solvent: 50:50 Acetonitrile:Water

Protocol:

-

Accurately weigh approximately 50-100 mg of frozen tissue.

-

Add 500 µL of ice-cold Homogenization Buffer and ceramic beads.

-

Homogenize the tissue using a bead-based homogenizer until a uniform lysate is achieved.[7]

-

To 100 µL of tissue homogenate, add 10 µL of the Internal Standard solution.

-

Add 400 µL of ice-cold Extraction Solvent.

-

Vortex for 1 minute to precipitate proteins and extract the analyte.[8]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

-

Vortex and centrifuge to pellet any insoluble material.

-

The sample is now ready for analysis by LC-MS/MS or HPLC.

LC-MS/MS Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.[9][10][11]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

CPUY074020: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses would be determined based on the compound's structure)

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

-

-

Collision Energy and other MS parameters: Optimized for CPUY074020 and the internal standard.

Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is generated by spiking known concentrations of CPUY074020 into a blank tissue matrix.

HPLC-UV Protocol

High-Performance Liquid Chromatography with UV detection is a more accessible and cost-effective method, suitable for applications where the high sensitivity of LC-MS/MS is not required.[4][13]

Instrumentation:

-

HPLC system with a UV-Vis detector.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Isocratic Elution: 60% A / 40% B

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: Determined by the UV absorbance maximum of CPUY074020.

Data Analysis:

-

Quantification is based on the peak area of the analyte.

-

A calibration curve is constructed using standards of known concentrations.

Competitive ELISA Protocol

An Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method that can be highly sensitive and specific, relying on the availability of a specific antibody to the small molecule.[14][15][16]

Principle: This is a competitive immunoassay where free CPUY074020 in the sample competes with a known amount of enzyme-labeled CPUY074020 for binding to a limited number of anti-CPUY074020 antibody-coated wells. The signal is inversely proportional to the amount of CPUY074020 in the sample.[17]

Materials:

-

Anti-CPUY074020 antibody-coated 96-well plate

-

CPUY074020 standards

-

CPUY074020-Horseradish Peroxidase (HRP) conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Protocol:

-

Prepare CPUY074020 standards and tissue extracts (as described in section 2.1, potentially with further dilution).

-

Add 50 µL of standard or sample to each well.

-

Add 50 µL of CPUY074020-HRP conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate 3 times with Wash Buffer.

-

Add 100 µL of Substrate Solution to each well.

-

Incubate in the dark for 15-20 minutes at room temperature.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

Data Analysis:

-

A standard curve is generated by plotting the absorbance versus the logarithm of the standard concentrations.

-

The concentration of CPUY074020 in the samples is interpolated from the standard curve.

Section 3: Visualizations

Hypothetical Signaling Pathway of CPUY074020

Caption: Hypothetical signaling pathway inhibited by CPUY074020.

Experimental Workflow for CPUY074020 Quantification in Tissue

Caption: General workflow for CPUY074020 analysis in tissue.

References

- 1. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. bioagilytix.com [bioagilytix.com]

- 11. keystonelab.com [keystonelab.com]

- 12. environmental-sciences-engineering-center.media.uconn.edu [environmental-sciences-engineering-center.media.uconn.edu]

- 13. Small Molecule HPLC [sigmaaldrich.com]

- 14. Antibodies against small molecules - Immusmol [immusmol.com]

- 15. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]

- 16. ELISA - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

No Information Available for CPUY074020

Despite a comprehensive search of publicly available scientific databases and literature, no information was found regarding the compound "CPUY074020." This suggests that CPUY074020 may be a proprietary compound name used for internal research and development purposes and has not been disclosed in public-facing publications. It is also possible that this is a very new compound for which research has not yet been published.

Due to the lack of any data on CPUY074020, including its molecular target, mechanism of action, and any biological activity, it is not possible to create the requested Application Notes and Protocols. The development of in vitro assays, the presentation of quantitative data, and the visualization of signaling pathways are all contingent on having foundational knowledge about the compound .

To proceed with this request, the following information would be required:

-

Molecular Target(s): What protein, enzyme, or pathway does CPUY074020 interact with?

-

Mechanism of Action: How does CPUY074020 exert its effects (e.g., inhibition, activation, etc.)?

-

Biological Context: In which cell types or disease models is CPUY074020 active?

-

Existing Data: Are there any preliminary in vitro or in vivo data available?

Without this fundamental information, the creation of detailed and accurate scientific documentation is not feasible. Should information about CPUY074020 become publicly available, this request can be revisited.

Application Notes and Protocols for CPUY074020 in Western Blot Analysis

Disclaimer: The following application notes and protocols are provided as a general guide for the use of a hypothetical small molecule inhibitor, designated as CPUY074020, in Western blot analysis. The specific experimental conditions may need to be optimized for your particular cell or tissue type and target protein.

Introduction

Western blotting is a powerful and widely used technique in molecular biology to detect specific proteins in a sample.[1][2][3] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1][2][3] These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of CPUY074020, a hypothetical purine nucleoside phosphorylase (PNP) inhibitor, on protein expression and signaling pathways. PNP inhibitors have been shown to modulate immune responses, potentially through the activation of Toll-like receptor (TLR) signaling pathways.[4] Therefore, this protocol will use the TLR4 signaling pathway as an example for investigating the downstream effects of CPUY074020.

Data Presentation

The quantitative data obtained from Western blot analysis, such as the densitometry of protein bands, should be summarized for clear comparison. Below is a template table for presenting such data.

| Treatment Group | Concentration (µM) | Target Protein Level (Relative to Control) | p-value |

| Vehicle Control | 0 | 1.00 | - |

| CPUY074020 | 1 | 1.52 | <0.05 |

| CPUY074020 | 10 | 2.78 | <0.01 |

| CPUY074020 | 50 | 3.91 | <0.001 |

| Positive Control | Varies | Varies | Varies |

Experimental Protocols

This section provides a detailed step-by-step protocol for Western blot analysis to assess the impact of CPUY074020 on a target protein within a signaling pathway.

Cell Culture and Treatment

-

Culture cells to approximately 80% confluency in the appropriate growth medium.[3]

-

Treat the cells with varying concentrations of CPUY074020 or a vehicle control (e.g., DMSO) for the desired time period. The optimal treatment time and concentration should be determined empirically.

-

Include a positive control if available, which is known to induce the expression of the target protein.

Sample Preparation (Cell Lysis)

-

After treatment, place the cell culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3][5][6]

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3][5][6]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[6]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

-

Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.[6]

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.

-

Based on the protein concentration, calculate the volume of each lysate required to have equal amounts of protein for loading onto the gel (typically 20-50 µg per lane).[7]

Gel Electrophoresis (SDS-PAGE)

-

Prepare protein samples for loading by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[5][6]

-

Load equal amounts of protein into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[5][6] The percentage of the gel will depend on the molecular weight of the target protein.

-

Include a pre-stained protein ladder in one of the wells to monitor protein separation and estimate the molecular weight of the target protein.

-

Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[6]

Protein Transfer (Blotting)

-

Equilibrate the gel in 1x transfer buffer for 10-15 minutes.[7]

-

Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, a polyvinylidene difluoride (PVDF) or nitrocellulose membrane, another piece of filter paper, and another sponge.[7] Ensure no air bubbles are trapped between the gel and the membrane.[7]

-

Place the sandwich into the transfer apparatus and perform the transfer according to the manufacturer's instructions (wet or semi-dry transfer).[2][7]

Immunodetection

-

Blocking: After transfer, rinse the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).[5] Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[1][5]

-

Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[5] Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5] The optimal antibody concentration should be determined as per the manufacturer's datasheet.[2]

-

Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[5] Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]

-

Detection: Wash the membrane three times for 5 minutes each with TBST.[5] Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[6]

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[6]

Data Analysis

-

Quantify the intensity of the protein bands using image analysis software.

-

Normalize the intensity of the target protein band to that of a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

-

Perform statistical analysis to determine the significance of the observed changes in protein expression.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Toll-like Receptor 4 (TLR4) signaling pathway, which can be activated by pathogen-associated molecular patterns (PAMPs) and may be modulated by compounds like PNP inhibitors.[8][9][10]

Caption: Simplified TLR4 signaling pathway leading to inflammatory gene expression.

Experimental Workflow Diagram

The diagram below outlines the major steps involved in the Western blot protocol.[1][2]

Caption: General workflow for Western blot analysis.

References

- 1. Western blot protocol | Abcam [abcam.com]